(2,5-Dimethylfuran-3-yl)acetic acid
Description
Properties
CAS No. |
100909-95-3 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)acetic acid |
InChI |
InChI=1S/C8H10O3/c1-5-3-7(4-8(9)10)6(2)11-5/h3H,4H2,1-2H3,(H,9,10) |
InChI Key |
QGZGHBXQVVXVEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(O1)C)CC(=O)O |
Canonical SMILES |
CC1=CC(=C(O1)C)CC(=O)O |
Synonyms |
(2,5-DiMethylfuran-3-yl)-acetic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of (2,5-Dimethylfuran-3-yl)acetic Acid and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituents/Ring Saturation | Potential Applications |
|---|---|---|---|---|---|---|
| This compound | 100909-95-3 | C₈H₁₀O₃ | 154.16 | Acetic acid, aromatic furan | 2,5-dimethyl | Organic synthesis, drug intermediates |
| 2-(2,5-Dioxofuran-3-yl)acetic acid | 6318-55-4 | C₆H₄O₅ | 156.10 | Acetic acid, dioxofuran | 2,5-diketone | Chelation, sorbent materials |
| 2-(3-Acetoxy-2,5-dioxotetrahydrofuran-3-yl)acetic acid | 58032-65-8 | C₈H₈O₇ | 216.15 | Acetic acid, acetoxy, dioxo, tetrahydrofuran | 3-acetoxy, 2,5-diketone (saturated ring) | Polymer crosslinking, esterification |
| (5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid | 412298-86-3 | C₈H₁₂O₄ | 172.18 | Acetic acid, oxo, tetrahydrofuran | 5,5-dimethyl, 2-ketone | Biodegradable polymers, drug delivery |
The tetrahydrofuran backbone in CAS 412298-86-3 and 58032-65-8 introduces ring saturation, increasing conformational flexibility and altering solubility compared to aromatic furans .
Acidity and Reactivity :
- The acetic acid group’s pKa is influenced by adjacent substituents. For example, 2-(2,5-dioxofuran-3-yl)acetic acid (CAS 6318-55-4) likely exhibits stronger acidity due to electron-withdrawing diketones, making it more reactive in deprotonation or coordination reactions .
- In 2-(3-acetoxy-2,5-dioxotetrahydrofuran-3-yl)acetic acid (CAS 58032-65-8), the acetoxy group enables ester hydrolysis or transesterification pathways absent in the target compound .
Applications :
- Compounds with diketone or oxo groups (e.g., CAS 6318-55-4, 412298-86-3) are promising for metal ion chelation, as seen in uranium sorption studies involving carboxyl-rich biochars .
- Tetrahydrofuran derivatives (e.g., CAS 412298-86-3) may serve as biodegradable polymer precursors due to their saturated, oxygen-rich structures .
Physicochemical Properties and Reactivity
- Thermal Stability : Methyl groups may enhance thermal stability compared to oxygen-rich derivatives like CAS 58032-65-8, which could degrade via ketone or ester decomposition pathways .
Research Findings and Mechanistic Insights
- Uranium Sorption: Studies on acetic acid-modified biochar (ASBB) highlight the critical role of -COOH groups in uranium coordination .
- Coordination Chemistry: The monodentate coordination observed between uranium and -COO⁻ groups in ASBB implies that analogues with accessible carboxylates (e.g., CAS 6318-55-4) could exhibit enhanced sorption capacities.
Preparation Methods
Alkylation of tert-Butyl Acetoacetate
The synthesis begins with the alkylation of tert-butyl acetoacetate (7) using α-chloroacetone in the presence of sodium hydride. Conducted in tetrahydrofuran (THF) at 0°C, this step generates tert-butyl 2-acetyl-4-oxopentanoate (S1) with a 75% yield. Sodium hydride acts as a base to deprotonate the acetoacetate, enabling nucleophilic attack on α-chloroacetone. The reaction requires 96 hours at room temperature for completion, followed by acidic workup and purification via column chromatography (hexane/EtOAc, 7:1).
Esterification and Cyclization
Intermediate S1 undergoes further alkylation with methyl bromoacetate under similar basic conditions, yielding 1-tert-butyl 4-methyl 2-acetyl-2-(2-oxopropyl)succinate (S2) in 81% yield. Subsequent treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the tert-butyl group, facilitating cyclization to methyl 2-(2,5-dimethylfuran-3-yl)acetate (8) in 62% yield. The use of TFA ensures efficient removal of the protecting group while promoting furan ring formation.
Table 1: Key Reaction Parameters for Esterification
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Alkylation of S1 | Methyl bromoacetate, NaH, THF, 16 h | 81% | Column chromatography |
| Cyclization to 8 | TFA, CH₂Cl₂, 13 h | 62% | Column chromatography |
Hydrolysis to Carboxylic Acid
The final step involves hydrolysis of the methyl ester (8) using aqueous sodium hydroxide in methanol. This reaction proceeds rapidly (15 minutes at room temperature) to afford (2,5-dimethylfuran-3-yl)acetic acid (9) in near-quantitative yield (99%). Acidification with HCl precipitates the product, which is purified via recrystallization from hexane.
Characterization Data:
-
IR (KBr): 1713 cm⁻¹ (C=O stretch), 1586 cm⁻¹ (furan ring).
-
¹H NMR (CDCl₃): δ 2.20 (s, 3H), 2.22 (s, 3H), 3.34 (s, 2H), 5.88 (s, 1H).
-
¹³C NMR (CDCl₃): δ 11.3 (CH₃), 12.1 (CH₃), 41.8 (CH₂), 105.4 (furan C), 153.2 (C=O).
Optimization and Scalability Challenges
The use of sodium hydride poses safety risks due to its pyrophoric nature, suggesting that alternative bases (e.g., potassium tert-butoxide) could be explored for large-scale applications. Additionally, the extended reaction time (96 hours) for the initial alkylation step may necessitate catalytic acceleration, such as phase-transfer catalysts or microwave-assisted heating.
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